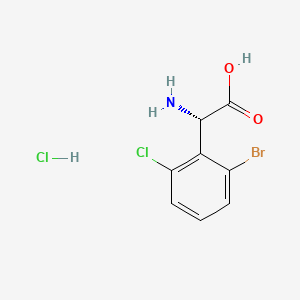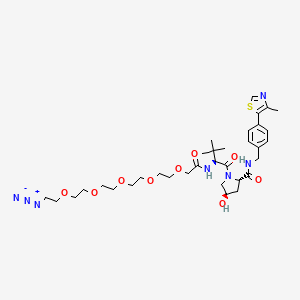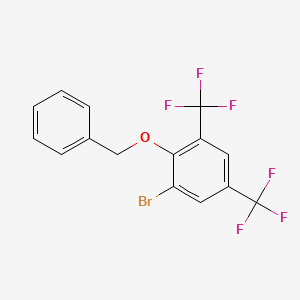
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a fluorine atom at the 4-position and an ethyl ester group at the 2-carboxylate position, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the indene ring structure.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process.
化学反应分析
Types of Reactions
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include:
Oxidation: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reduction: Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-methanol
Substitution: Ethyl 4-iodo-2,3-dihydro-1H-indene-2-carboxylate
科学研究应用
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
4-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
This compound stands out due to its unique combination of a fluorine atom and an ethyl ester group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)9-6-8-4-3-5-11(13)10(8)7-9/h3-5,9H,2,6-7H2,1H3 |
InChI 键 |
OBMPJFNNRDETAR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC2=C(C1)C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)




![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)




![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)


